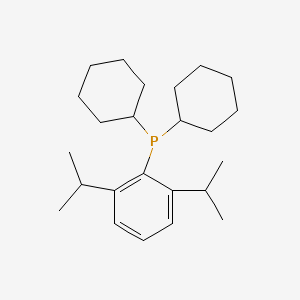Dicyclohexyl(2,6-diisopropylphenyl)phosphine
CAS No.: 1053657-07-0
Cat. No.: VC2469312
Molecular Formula: C24H39P
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1053657-07-0 |
|---|---|
| Molecular Formula | C24H39P |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane |
| Standard InChI | InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 |
| Standard InChI Key | BTJYWUVKNAFRBF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is an organophosphorus compound with the chemical formula C₂₄H₃₉P and a molecular weight of 358.54 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 1053657-07-0 . The compound's IUPAC name is [2,6-bis(propan-2-yl)phenyl]dicyclohexylphosphane , though it is commonly referred to by its simplified name in the scientific literature.
The compound is also known by several synonyms including:
Structural Features
The molecular structure of dicyclohexyl(2,6-diisopropylphenyl)phosphine consists of a central phosphorus atom bonded to two cyclohexyl groups and one 2,6-diisopropylphenyl moiety. This arrangement creates a sterically hindered environment around the phosphorus atom, which is critical for its catalytic properties. The bulky cyclohexyl groups and the ortho-diisopropyl substitution on the phenyl ring contribute to the compound's unique steric and electronic properties.
Table 1: Structural Parameters of Dicyclohexyl(2,6-diisopropylphenyl)phosphine
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₃₉P |
| Exact Mass | 358.279 g/mol |
| PSA (Polar Surface Area) | 13.59 |
| LogP | 7.706 |
Synthesis and Preparation Methods
Challenges in Synthesis
The synthesis of sterically hindered phosphines like dicyclohexyl(2,6-diisopropylphenyl)phosphine presents several challenges. Research indicates that when using reducing agents such as hexachlorodisilane (Si₂Cl₆), hexamethyldisilane (Si₂Me₆), or hexaphenyldisilane (Si₂Ph₆), the more electron-rich and sterically hindered disilanes can lead to lower yields of the desired phosphines . This suggests that optimization of reaction conditions and careful selection of reagents are crucial for successful synthesis.
Applications in Chemical Processes
Role in Homogeneous Catalysis
Dicyclohexyl(2,6-diisopropylphenyl)phosphine serves primarily as a ligand in homogeneous catalysis. In this context, it binds to metal centers, forming complexes that facilitate specific chemical transformations. The bulky substituents on the phosphorus atom and the phenyl ring contribute to the unique steric and electronic properties of these metal complexes, allowing for controlled activation of substrates and selective reaction pathways.
Cross-Coupling Reactions
One of the most significant applications of dicyclohexyl(2,6-diisopropylphenyl)phosphine is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction. When incorporated into palladium catalysts, this phosphine ligand enhances the catalyst's capability to couple aryl halides with unsaturated organic moieties .
The effectiveness of such phosphine-modified palladium catalysts is notable even at low catalyst loadings. Research demonstrates that bulky phosphine ligands with dicyclohexyl substituents on the phosphorus atom, similar to dicyclohexyl(2,6-diisopropylphenyl)phosphine, can achieve remarkable results in Suzuki cross-coupling reactions .
Structural Influence on Catalytic Performance
The structural features of dicyclohexyl(2,6-diisopropylphenyl)phosphine directly influence its catalytic performance. Studies on related compounds indicate that the positioning of bulky substituents, such as dicyclohexyl groups, significantly affects the steric environment around the metal center in catalytic complexes .
For instance, in certain cobalt-containing phosphine complexes, the coordinated phosphine ligands and substituents like –PCy₂ (dicyclohexylphosphino) are positioned on opposite sides of the molecule to minimize steric hindrance . This spatial arrangement is crucial for the catalyst's activity and selectivity in target reactions.
Comparative Analysis with Related Compounds
Structural Analogues
Dicyclohexyl(2,6-diisopropylphenyl)phosphine belongs to a broader family of sterically hindered phosphine ligands used in organometallic chemistry. A close structural analogue is dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (CAS: 303111-96-8), which contains an additional isopropyl group at the para position of the phenyl ring .
Table 2: Comparison with Related Phosphine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Dicyclohexyl(2,6-diisopropylphenyl)phosphine | 1053657-07-0 | C₂₄H₃₉P | 358.54 |
| Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine | 303111-96-8 | C₂₇H₄₅P | 400.6 |
The additional isopropyl group in the triisopropyl analogue increases steric bulk, potentially affecting the compound's behavior in catalytic systems and its interaction with metal centers.
Electronic and Steric Effects
The electronic and steric properties of dicyclohexyl(2,6-diisopropylphenyl)phosphine directly influence its effectiveness as a ligand in catalytic applications. The bulky dicyclohexyl and diisopropylphenyl groups create a specific spatial arrangement around the phosphorus atom, which affects how it coordinates to metal centers and interacts with substrates during catalysis.
This steric hindrance can protect the metal center from unwanted side reactions while directing the approach of substrates, leading to enhanced selectivity in catalytic transformations. The electron-donating nature of the cyclohexyl and isopropyl groups also affects the electronic density on the phosphorus atom, further influencing its coordination chemistry.
Recent Developments and Future Perspectives
Advances in Synthetic Methodologies
Recent research has focused on developing improved methods for phosphine synthesis, which could be applicable to dicyclohexyl(2,6-diisopropylphenyl)phosphine. A notable advancement is the mild one-pot reduction of phosphine(V) oxides to afford phosphines, as reported in the literature . This approach could potentially offer a more efficient route to synthesizing sterically hindered phosphines with applications in catalysis.
Emerging Applications
While traditional applications of dicyclohexyl(2,6-diisopropylphenyl)phosphine have centered on homogeneous catalysis, particularly in cross-coupling reactions, ongoing research continues to explore new potential uses for this compound. The unique steric and electronic properties of this phosphine make it a candidate for developing new catalytic systems with enhanced performance characteristics.
Future Research Directions
Future research on dicyclohexyl(2,6-diisopropylphenyl)phosphine may focus on several key areas:
-
Optimization of synthetic routes to improve yields and purity
-
Detailed structural studies to better understand its coordination chemistry
-
Development of new catalytic applications leveraging its unique properties
-
Investigation of structure-activity relationships to design improved phosphine ligands
These research directions will contribute to expanding the utility of this important organophosphorus compound in synthetic chemistry and catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume